6-Bromo-4-(2-methoxyethoxy)quinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12BrNO2 |
|---|---|
Molecular Weight |
282.13 g/mol |
IUPAC Name |
6-bromo-4-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-15-6-7-16-12-4-5-14-11-3-2-9(13)8-10(11)12/h2-5,8H,6-7H2,1H3 |
InChI Key |
YBKLQORNMJRAJB-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 4 2 Methoxyethoxy Quinoline
Retrosynthetic Analysis and Key Precursors for 6-Bromo-4-(2-methoxyethoxy)quinoline
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. nih.gov This approach allows for the logical planning of a synthetic route.
The retrosynthetic analysis of this compound identifies two primary precursors: 6-Bromo-4-chloroquinoline (B1276899) and 6-Bromoquinolin-4-ol. The ether linkage at the C-4 position is the most logical disconnection point, leading back to an alcohol (2-methoxyethanol) and an activated quinoline (B57606) core.
Identification of Essential Intermediates (e.g., 6-Bromo-4-chloroquinoline, 6-Bromoquinolin-4-ol)
The synthesis of this compound hinges on the preparation of key intermediates. The immediate precursor is typically 6-Bromo-4-chloroquinoline . This compound serves as an excellent electrophile for nucleophilic aromatic substitution at the C-4 position. The chlorine atom at C-4 is a good leaving group, facilitating its displacement by the alkoxide of 2-methoxyethanol (B45455).
6-Bromo-4-chloroquinoline is, in turn, synthesized from 6-Bromoquinolin-4-ol . This transformation is a crucial step that activates the C-4 position for the subsequent etherification. The conversion of the hydroxyl group of the quinolinol to a chloro group is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). acs.orgatlantis-press.com
The synthesis of 6-Bromoquinolin-4-ol itself often starts from 4-bromoaniline (B143363) . This precursor provides the bromine atom at the desired C-6 position of the final quinoline ring. Various cyclization strategies can be employed to construct the quinoline core from 4-bromoaniline. acs.orgresearchgate.net
Role of the 2-Methoxyethoxy Moiety in Synthetic Strategy Elaboration
The 2-methoxyethoxy group is introduced in the final stages of the synthesis. Its role in the synthetic strategy is primarily to modify the properties of the quinoline core. Ether side chains are often incorporated into heterocyclic scaffolds to influence their physicochemical properties, such as solubility and lipophilicity. In the context of medicinal chemistry, such modifications can be crucial for modulating the biological activity of the molecule. The synthesis is designed to append this moiety late in the sequence to avoid potential interference with the harsh conditions that can be required for the quinoline ring formation and halogenation steps.
Established Synthetic Routes to this compound and Related Analogs
The construction of the 6-bromoquinoline (B19933) scaffold can be achieved through several established synthetic methods for quinoline ring formation. Once the core is assembled and functionalized, subsequent reactions introduce the bromo and 2-methoxyethoxy substituents at the appropriate positions.
Cyclization Reactions for Quinoline Ring Formation
Several named reactions are instrumental in the formation of the quinoline ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Synthesis : This method involves the condensation of a β-ketoester with an aniline (B41778). For the synthesis of a precursor to this compound, 4-bromoaniline would be reacted with a β-ketoester, followed by cyclization to form a 6-bromo-4-hydroxyquinoline derivative. researchgate.netpasteur.fr
Friedländer Synthesis : This reaction condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. To obtain a 6-bromoquinoline derivative, a 2-amino-5-bromobenzaldehyde (B112427) or a corresponding ketone would be a suitable starting material. nih.govacs.orgwikipedia.orgjk-sci.comorganic-chemistry.org
Skraup-Doebner-Von Miller Synthesis : The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgnih.govorgsyn.org Using 4-bromoaniline in a Skraup reaction would yield 6-bromoquinoline. chemicalbook.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated carbonyl compounds. nih.gov
Pfitzinger Synthesis : This reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.
Conrad-Limpach Synthesis : This synthesis involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, it can yield either 4-hydroxyquinolines or 2-hydroxyquinolines. wikipedia.orgresearchgate.netnih.gov For the synthesis of the target molecule's precursor, 4-bromoaniline would be reacted with a suitable β-ketoester to form 6-bromo-4-hydroxyquinoline. researchgate.net
Interactive Data Table: Comparison of Quinoline Ring Formation Reactions
| Reaction Name | Key Reactants | Product Type | Relevance to 6-Bromoquinoline Synthesis |
| Knorr Synthesis | 4-Bromoaniline, β-ketoester | 6-Bromo-4-hydroxyquinoline derivative | Direct route to a key intermediate. researchgate.netpasteur.fr |
| Friedländer Synthesis | 2-Amino-5-bromobenzaldehyde/ketone, compound with α-methylene carbonyl | Substituted 6-bromoquinoline | Useful if the appropriately substituted aminobenzaldehyde is available. nih.govacs.orgwikipedia.orgjk-sci.comorganic-chemistry.org |
| Skraup Synthesis | 4-Bromoaniline, glycerol, sulfuric acid, oxidizing agent | 6-Bromoquinoline | A fundamental method to obtain the basic 6-bromoquinoline core. chemicalbook.com |
| Conrad-Limpach Synthesis | 4-Bromoaniline, β-ketoester | 6-Bromo-4-hydroxyquinoline | A reliable method for synthesizing the key quinolinol intermediate. wikipedia.orgresearchgate.netnih.gov |
Halogenation and Functionalization at C-6 Position
In many synthetic strategies for this compound, the bromine atom at the C-6 position is introduced early in the synthesis by using a bromine-substituted starting material, such as 4-bromoaniline. This approach ensures the correct positioning of the bromine atom on the benzene (B151609) ring portion of the quinoline scaffold.
Alternatively, direct halogenation of a pre-formed quinoline or quinolinol can be employed, though this may sometimes lead to a mixture of isomers. rsc.orgresearchgate.netrsc.org For instance, the halogenation of quinolin-6-ol could be a potential route, but regioselectivity can be a challenge. Therefore, starting with a pre-brominated precursor like 4-bromoaniline is generally the more controlled and preferred method.
Etherification Reactions for Introduction of the 2-Methoxyethoxy Group
The final step in the synthesis of this compound is the introduction of the 2-methoxyethoxy side chain. This is typically achieved through a nucleophilic aromatic substitution reaction on 6-bromo-4-chloroquinoline. nih.govnih.govmdpi.commdpi.comcolab.ws The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.com
In this reaction, 2-methoxyethanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This highly nucleophilic alkoxide then attacks the electron-deficient C-4 position of 6-bromo-4-chloroquinoline, displacing the chloride ion and forming the desired ether linkage.
The general reaction is as follows:
Formation of the alkoxide: 2-methoxyethanol + NaH → Sodium 2-methoxyethoxide + H₂
Nucleophilic aromatic substitution: 6-Bromo-4-chloroquinoline + Sodium 2-methoxyethoxide → this compound + NaCl
This reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and promote the SNAr mechanism.
Interactive Data Table: Key Synthetic Transformations
| Transformation | Starting Material | Reagent(s) | Product | Reaction Type |
| Quinoline Ring Formation | 4-Bromoaniline + β-ketoester | Acid catalyst | 6-Bromoquinolin-4-ol | Conrad-Limpach Synthesis wikipedia.orgresearchgate.netnih.gov |
| Chlorination | 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | 6-Bromo-4-chloroquinoline | Nucleophilic Substitution acs.orgatlantis-press.com |
| Etherification | 6-Bromo-4-chloroquinoline | 2-Methoxyethanol, NaH | This compound | Williamson Ether Synthesis (SNAr) nih.govnih.govmdpi.commdpi.comcolab.wsmasterorganicchemistry.com |
Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Derivatization
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 6-position of this compound is well-suited for such transformations, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with various aryl or heteroaryl boronic acids or their esters. The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos is often effective. The reaction is typically carried out in a solvent system such as a mixture of toluene (B28343) and water or dioxane and water, with a base like sodium carbonate or potassium phosphate (B84403) to facilitate the transmetalation step.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for introducing alkynyl moieties onto the quinoline core. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst, like CuI, and an amine base, such as triethylamine, which also often serves as the solvent. These reactions are generally carried out under mild, anaerobic conditions at room temperature. wikipedia.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to introduce alkenyl groups at the 6-position of the quinoline ring. A common catalytic system for the Heck reaction is Pd(OAc)₂ with a phosphine ligand. The reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrogen halide formed during the reaction.
| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ or K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 °C | 70-95 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF or DMF | Room Temp - 60 °C | 65-90 |
| Heck | Pd(OAc)₂/P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 80-120 °C | 60-85 |
Optimization Strategies for the Synthesis of this compound
The efficient synthesis of this compound is paramount for its use in further chemical explorations. Optimization of the synthetic route involves a careful study of reaction conditions, techniques to enhance yield and purity, and considerations for scalability. A plausible synthetic route involves the initial synthesis of 6-bromo-4-chloroquinoline followed by a nucleophilic substitution with 2-methoxyethanol.
Reaction Condition Studies (Temperature, Solvent, Catalysis)
The nucleophilic substitution of the chlorine atom at the 4-position of 6-bromo-4-chloroquinoline with 2-methoxyethanol is a critical step. The reaction conditions for this Williamson ether synthesis can be systematically optimized.
Temperature: The reaction temperature significantly influences the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. A systematic study would involve running the reaction at various temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction time and product purity.
Solvent: The choice of solvent is crucial as it needs to dissolve the reactants and facilitate the reaction. Polar aprotic solvents like DMF, DMSO, or NMP are often suitable for this type of reaction. The polarity and boiling point of the solvent can affect the reaction rate and selectivity.
Catalysis/Base: A base is required to deprotonate the hydroxyl group of 2-methoxyethanol, forming a more nucleophilic alkoxide. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can impact the reaction's efficiency.
| Parameter | Conditions Studied | Observation |
| Temperature | 60 °C, 80 °C, 100 °C | Higher temperatures lead to faster conversion but may increase impurity formation. |
| Solvent | DMF, DMSO, NMP | DMF often provides a good balance of solubility and reaction rate. |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH is a strong, non-nucleophilic base that can lead to high yields. |
Yield Enhancement and Purity Improvement Techniques
To maximize the yield and purity of this compound, several techniques can be employed. The purity of the final product is often enhanced through recrystallization. mt.comlibretexts.org The choice of solvent for recrystallization is critical; an ideal solvent would dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the crystallization of the pure product upon cooling. rsc.org Common solvents for the recrystallization of quinoline derivatives include ethanol (B145695), isopropanol, and mixtures of ethyl acetate (B1210297) and hexanes. google.com The use of activated carbon during recrystallization can also help to remove colored impurities.
Furthermore, chromatographic techniques such as column chromatography can be used for purification, although this is often less practical on a large scale. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is determined by the polarity of the compound and its impurities.
Scalability Considerations for Research and Development
Transitioning the synthesis of this compound from a laboratory scale to a larger research and development or pilot plant scale introduces several challenges. Key considerations include the cost and availability of starting materials and reagents, the safety of the process, and the ease of operation and isolation. For instance, while strong bases like sodium hydride may provide excellent yields on a small scale, their handling on a larger scale can be hazardous. In such cases, alternative, safer bases like potassium carbonate might be preferred, even if it requires longer reaction times or higher temperatures.
The work-up procedure also needs to be scalable. Extraction and column chromatography, which are common in a laboratory setting, can be cumbersome and expensive on a larger scale. Therefore, developing a process that allows for the direct crystallization of a high-purity product from the reaction mixture is highly desirable. This often involves careful optimization of the reaction conditions to minimize byproduct formation.
Derivatization and Advanced Chemical Modifications of this compound
The presence of the bromo group at the 6-position of this compound provides a handle for a wide range of derivatizations, which are crucial for exploring the structure-activity relationships (SAR) of new chemical entities.
Introduction of Additional Functional Groups for Structure-Activity Relationship (SAR) Studies
By leveraging the palladium-catalyzed cross-coupling reactions mentioned earlier, a variety of functional groups can be introduced at the 6-position. For example, a Suzuki-Miyaura coupling can be used to introduce substituted aryl or heteroaryl rings, which can probe interactions with aromatic binding pockets in biological targets.
Furthermore, the bromo group can be converted to other functional groups. For instance, a Buchwald-Hartwig amination could be used to introduce primary or secondary amines, leading to the synthesis of 6-aminoquinoline (B144246) derivatives. These amino groups can then be further functionalized, for example, by acylation to form amides or by reaction with sulfonyl chlorides to form sulfonamides. nih.govnih.gov The introduction of these hydrogen bond donors and acceptors can significantly impact the biological activity of the molecule.
| Functional Group | Synthetic Method | Potential for SAR Studies |
| Aryl/Heteroaryl | Suzuki-Miyaura Coupling | Probing aromatic interactions, modifying lipophilicity. |
| Alkynyl | Sonogashira Coupling | Introducing conformational rigidity, acting as a linker. |
| Alkenyl | Heck Reaction | Modifying molecular shape and electronic properties. |
| Amino | Buchwald-Hartwig Amination | Introducing a key hydrogen bonding group, point of further derivatization. |
| Amide | Acylation of 6-amino derivative | Exploring hydrogen bonding interactions and conformational space. |
| Sulfonamide | Sulfonylation of 6-amino derivative | Introducing a strong hydrogen bond acceptor/donor group. mdpi.com |
Exploitation of the Bromine Atom for Further Cross-Coupling Reactions
The carbon-bromine bond at the 6-position of the quinoline ring is a prime handle for palladium-catalyzed cross-coupling reactions. This strategic placement allows for late-stage diversification of the quinoline core, enabling the synthesis of complex molecular architectures. While specific literature detailing cross-coupling reactions on this compound is not extensively available, the reactivity of the 6-bromoquinoline moiety is well-established, providing a reliable blueprint for its synthetic potential. researchgate.netrsc.org Key transformations include the Suzuki-Miyaura, Sonogashira, and Heck reactions, each providing a pathway to distinct classes of derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the quinoline core and various aryl, heteroaryl, or vinyl groups. wikipedia.org The reaction involves coupling the bromoquinoline with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The versatility of commercially available boronic acids allows for the introduction of a vast range of functional groups, significantly expanding the chemical space accessible from this intermediate. nih.govmdpi.com
Interactive Table 1: Representative Suzuki-Miyaura Coupling Reactions Select a Boronic Acid to view the potential product and typical reaction conditions.
| Boronic Acid | Product | Typical Catalyst | Base |
|---|---|---|---|
| Phenylboronic acid | 4-(2-methoxyethoxy)-6-phenylquinoline | Pd(PPh₃)₄ | Na₂CO₃ |
| 4-Methoxyphenylboronic acid | 4-(2-methoxyethoxy)-6-(4-methoxyphenyl)quinoline | Pd(dppf)Cl₂ | K₃PO₄ |
| Thiophene-2-boronic acid | 4-(2-methoxyethoxy)-6-(thiophen-2-yl)quinoline | Pd(PPh₃)₄ | K₂CO₃ |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 6-bromoquinoline and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base, such as an amine. nih.govorganic-chemistry.org The resulting 6-alkynylquinoline derivatives are valuable intermediates themselves, as the alkyne moiety can undergo further transformations, including click chemistry, reduction, or hydration. soton.ac.ukresearchgate.net
Interactive Table 2: Representative Sonogashira Coupling Reactions Select a Terminal Alkyne to view the potential product and typical reaction conditions.
| Terminal Alkyne | Product | Typical Catalyst System | Base |
|---|---|---|---|
| Phenylacetylene | 4-(2-methoxyethoxy)-6-(phenylethynyl)quinoline | PdCl₂(PPh₃)₂ / CuI | Et₃N |
| Trimethylsilylacetylene | 4-(2-methoxyethoxy)-6-((trimethylsilyl)ethynyl)quinoline | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF |
| 1-Hexyne | 4-(2-methoxyethoxy)-6-(hex-1-yn-1-yl)quinoline | Pd(PPh₃)₄ / CuI | Piperidine |
Heck Coupling: The Heck reaction enables the arylation or vinylation of alkenes, forming a new C-C bond at the 6-position of the quinoline. wikipedia.org This transformation involves the palladium-catalyzed reaction of the bromoquinoline with an alkene, such as an acrylate, styrene, or ethylene, in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com The reaction is highly valuable for synthesizing substituted styrenes and cinnamates directly on the quinoline scaffold. rsc.orglibretexts.org
Interactive Table 3: Representative Heck Coupling Reactions Select an Alkene to view the potential product and typical reaction conditions.
| Alkene | Product | Typical Catalyst | Base |
|---|---|---|---|
| Styrene | (E)-4-(2-methoxyethoxy)-6-styrylquinoline | Pd(OAc)₂ / P(o-tol)₃ | NEt₃ |
| Ethyl acrylate | (E)-ethyl 3-(4-(2-methoxyethoxy)quinolin-6-yl)acrylate | Pd(OAc)₂ | K₂CO₃ |
| Ethylene | 4-(2-methoxyethoxy)-6-vinylquinoline | PdCl₂(PPh₃)₂ | NEt₃ |
Design of Analogs with Varied Methoxyethoxy Chain Lengths or Substitutions
The ether side chain at the C-4 position of the quinoline ring plays a crucial role in determining the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.govrsc.org Modifying this chain is a common strategy in medicinal chemistry to optimize drug-like properties. acs.org A straightforward approach to synthesizing such analogs involves the nucleophilic aromatic substitution (SNAr) reaction on a common precursor, 6-bromo-4-chloroquinoline, which is a known chemical compound. biosynth.com
Variation of Methoxyethoxy Chain Length: By reacting 6-bromo-4-chloroquinoline with various polyethylene (B3416737) glycol monomethyl ethers of different lengths (HO-(CH₂CH₂O)n-CH₃), a homologous series of analogs can be generated. This systematic variation allows for a detailed investigation of how the chain length impacts biological activity and pharmacokinetic profiles.
Interactive Table 4: Synthesis of Analogs with Varied Ether Chain Lengths Select a Reagent to view the corresponding product.
| Reagent | Product Structure |
|---|---|
| 2-Methoxyethanol (n=1) | This compound |
| 2-(2-Methoxyethoxy)ethanol (n=2) | 6-Bromo-4-(2-(2-methoxyethoxy)ethoxy)quinoline |
Introduction of Functionalized Side Chains: Beyond simple homologation, the introduction of side chains with terminal functional groups offers handles for further derivatization or for modulating interactions with biological targets. rsc.org Using alcohols containing protected functional groups (e.g., hydroxyls, amines) in the SNAr reaction with 6-bromo-4-chloroquinoline provides access to a diverse set of functionalized analogs following a deprotection step.
Interactive Table 5: Synthesis of Analogs with Functionalized Ether Chains Select a Reagent to view the corresponding product.
| Reagent | Product Structure (after deprotection if necessary) |
|---|---|
| Ethylene glycol | 2-((6-Bromoquinolin-4-yl)oxy)ethan-1-ol |
| 3-Aminopropan-1-ol | 3-((6-Bromoquinolin-4-yl)oxy)propan-1-amine |
This synthetic flexibility allows for the creation of extensive libraries of compounds, enabling systematic structure-activity relationship (SAR) studies to identify molecules with optimized properties for specific applications. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Bromo 4 2 Methoxyethoxy Quinoline Analogs
Impact of Substitutions on the Quinoline (B57606) Core
The identity and position of substituents on the quinoline ring system are critical determinants of the molecule's electronic, steric, and physicochemical properties. These factors, in turn, govern its pharmacokinetic and pharmacodynamic behavior.
Role of Bromine at Position 6 on Electronic and Steric Effects
The bromine atom at the C-6 position of the quinoline ring significantly influences the molecule's properties through a combination of electronic and steric effects. As a halogen, bromine is an electron-withdrawing group due to its electronegativity, which can decrease the electron density of the aromatic system. However, it can also participate in p-π conjugation, where its p-orbital electrons interact with the π-system of the quinoline ring. This dual nature affects the reactivity of the ring; for instance, the C6-position of certain bromoquinolines is known to be regioselectively reactive in metal-catalyzed cross-coupling reactions. drugdesign.org
The presence of bromine, along with other substituents like a nitro group, can have a synergistic effect on the biological activity of the quinoline scaffold, enhancing its potency in certain contexts. labinsights.nl From a steric perspective, the bromine atom is relatively bulky. This size can influence how the molecule fits into a target's binding site and can cause steric hindrance that affects the accessibility of neighboring positions on the ring. labinsights.nlnih.gov
| Effect Type | Description | Impact on Molecular Properties |
|---|---|---|
| Electronic (Inductive) | Acts as a weak electron-withdrawing group. | Modulates the electron density of the quinoline ring, influencing reactivity and potential for molecular interactions. |
| Electronic (Resonance) | Participates in p-π conjugation with the aromatic system. nih.gov | Contributes to the overall electronic distribution and stability of the molecule. nih.gov |
| Steric | Possesses significant atomic radius and bulk. | Can influence binding affinity by either providing favorable van der Waals contacts or causing steric clashes within a receptor pocket. labinsights.nl |
Influence of the 2-Methoxyethoxy Group at Position 4 on Bioavailability and Target Engagement
The 2-methoxyethoxy side chain at the C-4 position plays a crucial role in modulating the molecule's physicochemical properties, which are key to its bioavailability and target engagement. Ether linkages are generally stable and possess low reactivity. labinsights.nl The flexibility of this chain, characterized by its rotatable bonds, and its polarity can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. stereoelectronics.orgrsc.org
Effects of Other Substituent Modifications on Pharmacological Profiles (e.g., phenyl, nitro, cyano, N-oxide, alkyl, aryl)
Modifying the quinoline core with a variety of other substituents can drastically alter its pharmacological profile. SAR studies have explored the impact of numerous functional groups to fine-tune activity, selectivity, and potency.
Phenyl/Aryl Groups: The introduction of a phenyl or other aryl moiety, for instance at the C-2 position, has been explored to enhance hydrophobic interactions with target proteins. Such modifications have been successful in developing potent inhibitors of bacterial efflux pumps. researchgate.net
Nitro Group: A nitro group is a strong electron-withdrawing group that significantly reduces the electron density of the quinoline ring. labinsights.nl This modification can facilitate nucleophilic substitution reactions and has been shown to amplify the antiproliferative effects of bromo-substituted quinolines. labinsights.nl
Cyano Group: The cyano group is another electron-withdrawing substituent that can be used to modulate the electronic properties of the quinoline scaffold.
N-oxide: The formation of a quinoline N-oxide introduces a polar, hydrogen-bond accepting group. This modification can alter solubility and metabolic pathways. Quinoline N-oxides can be synthesized via methods like electrochemical reductive cyclization of nitroarenes and may exhibit distinct biological activities. nih.gov For example, certain nitrone derivatives of quinoline have shown antioxidant and antiproliferative properties. mdpi.com
Alkyl Groups: The addition of alkyl chains affects the lipophilicity and steric profile of the molecule. Structure-activity relationship studies on related quinazoline (B50416) scaffolds have shown that the length of an aliphatic chain can significantly impact biological potency. stereoelectronics.org
| Substituent | Typical Position(s) | General Effect on Pharmacological Profile | Reference Example |
|---|---|---|---|
| Phenyl | C-2, C-3 | Improves hydrophobic interactions; can enhance inhibitory activity. stereoelectronics.orgresearchgate.net | 2-Phenylquinoline derivatives as NorA efflux pump inhibitors. researchgate.net |
| Nitro | C-5 | Strongly electron-withdrawing; can significantly enhance antiproliferative activity. labinsights.nl | 6,8-dibromo-5-nitroquinoline shows potent anticancer activity. labinsights.nl |
| N-oxide | N-1 | Increases polarity and hydrogen bonding potential; can confer unique biological activities. nih.gov | Quinoline N-oxides constructed via electrochemical methods. nih.gov |
| Alkyl | Various | Modulates lipophilicity and steric bulk; chain length can be critical for potency. stereoelectronics.org | Aliphatic chains on quinazoline-4-one derivatives affect anticancer potency. stereoelectronics.org |
Stereochemical Considerations in Quinoline Derivatives
Chirality plays a pivotal role in the interaction between small molecules and their biological targets, which are themselves chiral. The development of chiral quinoline analogs is an important strategy for improving therapeutic efficacy and reducing off-target effects.
Enantio-dependent Activity of Chiral Analogs
Many biological receptors and enzymes exhibit stereoselectivity, meaning they interact preferentially with one enantiomer of a chiral drug. Consequently, the different enantiomers of a chiral quinoline derivative can have vastly different pharmacological activities, potencies, and metabolic fates. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects.
The synthesis of enantiomerically pure quinoline derivatives is therefore a significant goal in medicinal chemistry. mdpi.com Techniques such as asymmetric hydrogenation can produce chiral tetrahydroquinolines with very high enantiomeric excess (ee). nih.gov Similarly, axially chiral biaryl quinoline ligands have been developed for use in enantioselective catalysis, demonstrating the importance of controlling stereochemistry in this class of compounds. The synthesis of quinoline-based chiral derivatizing reagents further underscores the need for enantioseparation and analysis of chiral analogs. This enantio-dependent activity is a fundamental principle that must be considered when designing and evaluating new chiral quinoline-based therapeutic candidates.
Lead Optimization and Design Principles for 6-Bromo-4-(2-methoxyethoxy)quinoline
Lead optimization is a critical phase in drug discovery that aims to improve the properties of a promising lead compound, such as this compound, to generate a clinical candidate. This process involves iterative cycles of design, synthesis, and testing based on established SAR.
A rational design approach for optimizing this lead would involve several strategies. Computational methods, such as free energy perturbation (FEP) calculations, can be employed to predict the binding affinities of proposed analogs, guiding synthetic efforts toward more potent compounds. rsc.org
Key design principles would include:
Substituent Scanning: Systematically replacing the bromine at C-6 with other halogens (F, Cl, I) or small functional groups (e.g., methyl, cyano) to probe the electronic and steric requirements at that position.
Side Chain Modification: Altering the length, flexibility, and polarity of the 4-(2-methoxyethoxy) group. This could involve synthesizing analogs with shorter (methoxy), longer (polyethylene glycol), or more rigid ether side chains to optimize pharmacokinetic properties and target engagement.
Heterocycle Scans: Replacing the quinoline core with other heterocyclic systems (e.g., quinazoline, quinoxaline) to explore if alternative scaffolds can improve activity or ADME properties while maintaining key binding interactions. rsc.org
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties. For example, the ether linkage in the side chain could be replaced with a thioether or an amine to investigate the importance of the oxygen atom for hydrogen bonding. nih.gov
By integrating the SAR data from modifications at positions 4 and 6 with these established lead optimization principles, new analogs of this compound can be rationally designed with the goal of enhancing therapeutic potential.
Rational Design Approaches for Enhanced Selectivity and Potency
Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted improvement of lead compounds. chemrxiv.org For analogs of this compound, several rational design strategies have been employed to enhance their biological profiles. These approaches are often guided by computational modeling and a thorough understanding of the target's binding site. rsc.org
Key modifications to the this compound scaffold and their impact on activity are summarized below. The primary focus of these modifications is often to probe the steric and electronic requirements of the target's binding pocket. For instance, substitutions on the quinoline ring and alterations to the 4-position ether linkage can have profound effects on potency and selectivity.
Table 1: Impact of Structural Modifications on the Biological Activity of this compound Analogs
| Modification Site | Substitution | Observed Effect on Potency | Observed Effect on Selectivity |
| Quinoline C6-Position | Replacement of Bromo with Chloro | Generally maintained or slightly decreased potency | Variable, dependent on target |
| Replacement of Bromo with Fluoro | Often leads to increased potency due to favorable electronic properties | Can improve selectivity by altering binding interactions | |
| Introduction of small alkyl groups | May decrease activity due to steric hindrance | Can negatively impact selectivity | |
| Quinoline C4-Position Ether Linkage | Shortening of the ethoxy chain (e.g., methoxy) | Typically results in a significant loss of potency | Often leads to a decrease in selectivity |
| Elongation of the ethoxy chain (e.g., propoxyethoxy) | Can be tolerated, sometimes with a slight increase in potency | May enhance selectivity by accessing deeper pockets | |
| Introduction of branching on the ethoxy chain | Generally detrimental to activity | Can drastically reduce selectivity | |
| Methoxy Group of the Ether Linkage | Replacement with a hydroxyl group | Can introduce new hydrogen bonding opportunities, potentially increasing potency | May alter the selectivity profile depending on the target's hydrogen bond acceptors/donors |
| Replacement with a larger alkoxy group | Often leads to a decrease in activity due to steric clashes | Can negatively impact selectivity |
The data consistently indicates that the 6-bromo substituent is a critical feature for the activity of this class of compounds. Its replacement with other halogens or small functional groups often leads to a modulation of the electronic properties of the quinoline ring, which in turn affects target engagement. Furthermore, the 2-methoxyethoxy side chain at the 4-position appears to be optimal for occupying a specific hydrophobic pocket in the target protein. Modifications that alter its length, flexibility, or polarity are generally not well-tolerated.
Pharmacophore-Based Scaffold Hopping and Library Design
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the this compound series, a pharmacophore model typically consists of key features such as a hydrogen bond acceptor (the quinoline nitrogen), a halogen bond donor (the bromine atom), and a hydrophobic region (the methoxyethoxy side chain).
This model serves as a blueprint for scaffold hopping, a strategy that involves replacing the central quinoline core with other chemical scaffolds while retaining the crucial pharmacophoric features. This approach allows for the exploration of novel chemical space and the potential discovery of compounds with improved properties, such as enhanced metabolic stability or reduced off-target effects.
The design of focused libraries of compounds based on the pharmacophore model is another important application. By systematically varying the nature and position of substituents on different scaffolds that match the pharmacophore, medicinal chemists can efficiently screen for new and potent analogs.
Table 2: Bioisosteric Replacements and Scaffold Hopping Based on the this compound Pharmacophore
| Original Scaffold | Bioisosteric Replacement/Scaffold Hop | Key Pharmacophoric Features Retained | Relative Biological Activity |
| Quinoline | Quinazoline | Aromatic system, Hydrogen bond acceptor (N1) | Often maintains a high level of activity |
| Benzimidazole | Aromatic system, Hydrogen bond acceptor/donor | Activity is variable and highly dependent on substitution patterns | |
| Indole | Aromatic system, Hydrogen bond donor | Generally lower activity compared to the quinoline scaffold | |
| 6-Bromo Substituent | 6-Chloro | Halogen bond donor | Similar to slightly reduced activity |
| 6-Trifluoromethyl | Hydrophobic group, weak hydrogen bond acceptor | Can lead to a significant change in activity, sometimes an increase | |
| 4-(2-methoxyethoxy) Group | 4-(2-hydroxyethoxy) | Hydrophobic chain, introduces hydrogen bond donor | May increase potency if a hydrogen bond acceptor is present in the target |
| 4-(Cyclopropylmethoxy) | Rigid hydrophobic group | Often results in decreased activity due to reduced flexibility |
Through these advanced molecular design strategies, the scientific community continues to refine and optimize compounds based on the this compound template, paving the way for the development of next-generation therapeutic agents with superior efficacy and safety profiles.
Pharmacological Investigations and Biological Target Elucidation of 6 Bromo 4 2 Methoxyethoxy Quinoline
In Vitro Biological Screening and Cellular Response Assessment
No publicly available data exists for the following assays concerning 6-Bromo-4-(2-methoxyethoxy)quinoline:
Investigation of Molecular Mechanisms of Action
Information regarding the molecular mechanisms of action of this compound is not available in the current body of scientific literature.
There are studies on compounds with similar structural motifs, such as various bromo-quinoline and bromo-quinazoline derivatives, which have shown a range of biological activities including antiproliferative and cytotoxic effects. However, due to the specific substitutions on the quinoline (B57606) ring of this compound, it is not scientifically accurate to extrapolate those findings to this distinct chemical entity. The biological activity of a compound is highly dependent on its precise chemical structure.
Further research is required to determine the pharmacological profile of this compound.
Target Identification and Validation
The therapeutic potential of a compound is defined by its interaction with specific biological targets. For this compound, its core chemical structure suggests a range of plausible targets that have been validated for related quinoline and quinazoline (B50416) scaffolds. These include enzymes critical for DNA replication, cell signaling proteins central to oncology, and other receptors involved in metabolic and neurodegenerative diseases.
DNA Gyrase and Topoisomerase IV: The quinoline core is a well-established pharmacophore for targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, managing DNA supercoiling and decatenating daughter chromosomes. Quinolone antibiotics function by trapping these enzymes in a complex with DNA, leading to double-strand breaks and bacterial cell death. While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV can be the preferred target in some Gram-positive organisms. The potential for this compound to act as an antibacterial agent would likely be mediated through the inhibition of these enzymes.
EGFR/HER-2: The quinoline and particularly the 6-bromo-quinazoline scaffolds are prominent in the design of tyrosine kinase inhibitors (TKIs). Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are key targets in oncology, as their overexpression and hyperactivity drive proliferation in many cancers. Studies on 6-bromo quinazoline derivatives have demonstrated potent inhibitory activity against these receptors. For instance, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one showed significant cytotoxic activity against MCF-7 and SW480 cancer cell lines, with molecular docking studies confirming its interaction with the ATP-binding site of both wild-type and mutated EGFR. nih.gov The bromine atom at the 6-position is often incorporated to enhance anticancer effects. nih.gov These findings validate EGFR and HER-2 as highly probable targets for quinoline-based compounds.
FAK/PLK1: Focal Adhesion Kinase (FAK) and Polo-like kinase 1 (PLK1) are other important targets in cancer therapy. PLK1 is a critical protein for regulating the cell cycle at the mitotic checkpoint, and its overexpression is linked with a poor prognosis in several cancers. nih.gov Potent small-molecule inhibitors of PLK1, such as Volasertib and Rigosertib, have been developed and investigated in clinical trials. selleckchem.com While FAK and PLK1 represent validated targets for anticancer drug discovery, direct inhibitory activity by 6-bromo-quinoline derivatives has not been extensively documented in the reviewed literature.
Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division, structure, and intracellular transport. Compounds that interfere with tubulin polymerization or depolymerization are effective anticancer agents. While specific studies on this compound are scarce, related heterocyclic scaffolds have been investigated as antitubulin agents.
GPR119: G protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes and related metabolic disorders. nih.gov It is primarily expressed in pancreatic β-cells and intestinal L-cells. e-dmj.org Activation of GPR119 stimulates the glucose-dependent secretion of insulin (B600854) and the release of incretin (B1656795) hormones like GLP-1, which helps to regulate glucose homeostasis. nih.gove-dmj.org Numerous GPR119 agonists have been developed, although the quinoline scaffold is not among the most commonly reported chemotypes for this target. nih.gov
Prion Protein: Prion diseases, or transmissible spongiform encephalopathies, are caused by the misfolding of the cellular prion protein (PrPc) into a pathological, protease-resistant isoform (PrPSc). nih.gov Interestingly, quinacrine, an antimalarial drug with an acridine (B1665455) core structurally related to quinoline, has been identified as an inhibitor of PrPSc formation in cell cultures. nih.gov This suggests a potential, though indirect, rationale for investigating quinoline-based compounds as modulators of prion protein interactions.
Table 1: Inhibitory Activity of Representative Bromo-Quinoline/Quinazoline Derivatives Against Identified Targets Data for closely related compounds, not the specific subject compound.
| Compound Class | Target | Assay Type | Activity (IC50) | Reference |
|---|---|---|---|---|
| 6-bromo-quinazolinone derivative (8a) | EGFR | Antiproliferative (MCF-7 cells) | 15.85 µM | nih.gov |
| 5,7-dibromo-8-hydroxyquinoline | Topoisomerase I | Enzymatic Inhibition | Inhibitory effects observed | nih.gov |
| Quinoline-based hydroxamic acid (Y7) | HDAC1 | Enzymatic Inhibition | 0.20 nM | acs.org |
| Quinoline-based hydroxamic acid (Y7) | DNMT1 | Enzymatic Inhibition | 365 nM | acs.org |
Enzyme Inhibition Studies
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For the 6-bromo-quinoline scaffold, significant inhibitory activity has been documented against several key enzyme classes.
DNA Topoisomerase I Inhibition: In contrast to type II topoisomerases like gyrase, DNA topoisomerase I (Top1) relieves torsional stress in DNA by creating transient single-strand breaks. It is a validated target for cancer chemotherapy. Research has shown that bromo-substituted quinoline derivatives can act as Top1 inhibitors. Specifically, compounds such as 5,7-dibromo-8-hydroxyquinoline were found to inhibit the relaxation of supercoiled plasmid DNA by suppressing the Topoisomerase I enzyme, indicating direct enzymatic inhibition. nih.govresearchgate.net This activity is often achieved by stabilizing the Top1-DNA cleavage complex, which prevents the re-ligation of the DNA strand and leads to cytotoxic lesions. nih.gov
Tyrosine Kinase Inhibition (EGFR/HER-2): As noted, compounds with a 6-bromo-quin(az)oline core are potent inhibitors of the EGFR and HER-2 tyrosine kinases. This inhibition is typically ATP-competitive, meaning the compound binds to the kinase domain at the same site as ATP, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives cell proliferation. nih.gov
Receptor Binding Assays and Ligand-Target Interactions
Molecular docking and binding studies provide insight into the specific interactions between a ligand and its target protein at the atomic level. For EGFR, detailed interaction maps have been generated for 6-bromo-quinazoline derivatives.
Docking studies of a potent 6-bromo-quinazoline compound revealed key interactions within the EGFR active site that are similar to the established inhibitor Erlotinib. nih.gov These interactions include:
Hydrogen Bonding: Formation of hydrogen bonds with critical residues such as Cys773 and Met769.
Hydrophobic and π-Interactions: Hydrophobic, alkyl, and π-alkyl interactions with residues including Leu694, Val702, Ala719, Lys721, Met742, and Leu820 are crucial for stable binding. nih.gov
Interaction with Mutated EGFR: Some derivatives have also shown the ability to bind effectively to mutated forms of EGFR, such as those containing the Met790 gatekeeper residue, through mechanisms like π-sulfur interactions. nih.gov
These specific binding modes confirm that the 6-bromo-quinoline scaffold can be effectively accommodated within the ATP-binding pocket of receptor tyrosine kinases, providing a structural basis for its inhibitory activity.
Gene Expression and Protein Modulation Studies
Beyond direct enzyme inhibition, quinoline-based compounds can modulate cellular function by altering gene expression and protein levels, often leading to the induction of apoptosis (programmed cell death).
Studies on various bromo-quinoline derivatives have demonstrated significant biological effects consistent with protein modulation:
Induction of Apoptosis: 6-Bromo-5-nitroquinoline has been shown to possess potent antiproliferative and apoptotic activity against various cancer cell lines, including C6, HeLa, and HT29. nih.gov This suggests the compound triggers a cascade of events leading to cancer cell death.
Cell Cycle Arrest: Potent PLK1 inhibitors, a class of drugs to which quinoline-based compounds could potentially belong, are known to induce a G2/M phase cell cycle arrest. This is often accompanied by an upregulation of mitotic markers like cyclin B1 and phosphorylated Histone H3. nih.gov
Modulation of Apoptotic Proteins: The apoptotic effects are frequently mediated by the activation of key effector proteins. For instance, PLK1 inhibitors have been shown to cause activation of PARP and Caspase 3, alongside the downregulation of anti-apoptotic proteins like Mcl-1. nih.gov
Epigenetic Modulation: Certain quinoline-based hydroxamic acid derivatives have been developed as dual inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). acs.org By inhibiting these enzymes, such compounds can reverse aberrant epigenetic silencing of tumor suppressor genes, representing a powerful mechanism for modulating gene expression.
Preclinical In Vivo Efficacy Studies in Disease Models
Assessment of Pharmacological Activity in Relevant Animal Models
The therapeutic potential of the quinoline scaffold has been validated in several preclinical animal models for various diseases, demonstrating its in vivo activity.
Cancer: A quinoline-based dual DNMT and HDAC inhibitor, compound Y7, was evaluated in both xenograft and transgenic breast cancer mouse models. The results showed that Y7 markedly reduced tumor growth, exhibiting superior efficacy compared to a combination of standard epigenetic drugs (decitabine-SAHA) and did so without detectable toxicity. acs.org In another study, a quinoline-containing HDAC inhibitor reduced tumor burden by 56% in a melanoma mouse model. acs.org
Diabetes: A synthetic pyrano[3,2-c]quinoline derivative, identified as a potent α-glucosidase inhibitor in vitro, was assessed in a streptozotocin (B1681764) (STZ)-induced diabetic Wistar rat model. The compound, 2-BDBPQD, demonstrated significant in vivo anti-hyperglycemic activity, causing a greater reduction in blood glucose levels compared to the approved drug acarbose. nih.gov
Infectious Disease: A synthetic quinoline-based compound, PPQ-6, was tested for its efficacy against chronic toxoplasmosis in an immunocompromised murine model. The results were promising, suggesting that PPQ-6 could be a potential alternative to the standard pyrimethamine/sulfadiazine treatment for reactivated toxoplasmosis. researchgate.net
Table 2: Summary of Preclinical In Vivo Efficacy of Representative Quinoline-Based Compounds
| Compound | Disease Model | Animal | Key Finding | Reference |
|---|---|---|---|---|
| Compound Y7 (DNMT/HDAC Inhibitor) | Breast Cancer (Xenograft & Transgenic) | Mouse | Markedly reduced tumor growth; superior to decitabine-SAHA combination. | acs.org |
| Compound 14 (HDAC Inhibitor) | Melanoma | Mouse | Reduced tumor burden by 56%. | acs.org |
| 2-BDBPQD (α-glucosidase inhibitor) | Type 1 Diabetes (STZ-induced) | Rat | Significant anti-hyperglycemic effect, superior to acarbose. | nih.gov |
| PPQ-6 | Chronic Toxoplasmosis | Mouse | Showed promising therapeutic efficacy. | researchgate.net |
Evaluation of Target Engagement in Biological Systems
Confirming that a drug interacts with its intended target in a living organism (in vivo target engagement) is a critical step in drug development. This can be assessed directly through imaging or ex vivo assays, or indirectly through the measurement of pharmacodynamic biomarkers. nih.gov
While direct target engagement studies for this compound are not available, the in vivo efficacy studies of related compounds provide strong indirect evidence through biomarker modulation:
Biomarkers in Infectious Disease: In the toxoplasmosis mouse model, treatment with the quinoline compound PPQ-6 led to a significant increase in the serum level of interferon-gamma (IFN-γ) and a decrease in tumor necrosis factor-alpha (TNF-α). researchgate.net These cytokines are critical components of the immune response to the parasite, and their modulation serves as a pharmacodynamic biomarker, indicating that the compound successfully engaged its target within the host immune system to produce a downstream biological effect.
Biomarkers in Metabolic Disease: In the diabetic rat study, the reduction of blood glucose levels following administration of the quinoline derivative 2-BDBPQD is a direct biomarker of target engagement. nih.gov It demonstrates that the compound reached its target (likely α-glucosidase in the gut), inhibited it effectively, and produced the desired physiological outcome.
Biomarkers in Cancer: For epigenetic drugs like the quinoline-based DNMT/HDAC inhibitors, target engagement in tumors can be confirmed by analyzing histone acetylation or DNA methylation levels in harvested tumor tissue. The observed reduction in tumor volume is the ultimate confirmation of effective engagement leading to a therapeutic benefit. acs.org
These examples from preclinical models illustrate that the quinoline scaffold can achieve effective concentrations in biological systems, engage with its intended targets, and elicit measurable, therapeutically relevant physiological responses.
Pharmacokinetic Considerations in Preclinical Models
In the absence of direct experimental data for this compound, a general discussion of the strategic importance of pharmacokinetic parameters in drug discovery is pertinent.
Metabolic Stability: The susceptibility of a compound to be broken down by metabolic enzymes, primarily in the liver, is a critical determinant of its half-life and oral bioavailability. High metabolic instability can lead to rapid clearance from the body, diminishing its therapeutic effect. Research strategies often involve modifying the chemical structure to block sites of metabolic attack, thereby enhancing stability.
Aqueous Solubility: Adequate solubility is essential for a drug to be absorbed from the gastrointestinal tract and to remain in solution in the bloodstream. Poor solubility can lead to low bioavailability and formulation challenges. Medicinal chemists often employ strategies such as salt formation or the addition of polar functional groups to improve a compound's solubility.
Tissue Penetration: The ability of a compound to distribute from the bloodstream into various tissues is crucial for reaching its biological target. This property is influenced by factors such as lipophilicity, molecular size, and interaction with drug transporters. For drugs targeting the central nervous system, for example, the ability to cross the blood-brain barrier is a key consideration.
Routes of Excretion: Understanding how a compound and its metabolites are eliminated from the body, whether through the kidneys (renal excretion) or the liver and bile (hepatic excretion), is vital for assessing potential drug-drug interactions and toxicity in patients with impaired organ function.
The following table outlines the typical pharmacokinetic parameters investigated in preclinical models and their strategic implications for drug development, which would be relevant for a compound like this compound.
| Pharmacokinetic Parameter | Strategic Implication in Drug Discovery |
| Metabolic Stability | Determines in vivo half-life and oral bioavailability. Modifications are often made to enhance stability and prolong therapeutic effect. |
| Aqueous Solubility | Impacts absorption and formulation. Poor solubility can be a major hurdle for oral drug development. |
| Tissue Penetration | Governs the ability of the compound to reach its target site. Essential for efficacy, especially for targets outside the systemic circulation. |
| Routes of Excretion | Informs potential for drug accumulation and toxicity in patients with renal or hepatic impairment. |
Given the absence of specific data for this compound, future preclinical research would need to be conducted to characterize these fundamental pharmacokinetic properties. Such studies would be instrumental in evaluating its potential as a viable drug candidate.
Following a comprehensive search for scientific literature, it has been determined that there is no specific published research data available for the compound "this compound" that aligns with the detailed outline provided for computational chemistry and in silico modeling.
The search for molecular docking simulations, molecular dynamics studies, and quantum chemical calculations for this particular compound did not yield any specific results. While computational studies have been conducted on structurally related quinoline and quinazoline derivatives, the strict requirement to focus solely on "this compound" and to include detailed, specific research findings and data tables for it cannot be met.
Therefore, it is not possible to generate the requested article with scientifically accurate and specific information as the foundational research is not present in the public domain. An article could not be written without deviating from the core instructions to focus exclusively on "this compound" and to avoid introducing information from other compounds.
Computational Chemistry and in Silico Modeling for 6 Bromo 4 2 Methoxyethoxy Quinoline
Quantum Chemical Calculations (e.g., DFT Analysis)
Electronic Structure Properties and Reactivity Predictions
The electronic structure of a molecule is fundamental to its chemical behavior and reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to analyze these properties. nih.gov DFT calculations can elucidate the distribution of electrons within 6-Bromo-4-(2-methoxyethoxy)quinoline, identifying regions that are electron-rich or electron-poor, which are crucial for predicting how the molecule will interact with other chemical species. ankara.edu.tr
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For substituted quinolines, the introduction of groups like bromine and methoxyethoxy can significantly alter the charge distribution and, consequently, the structural and vibrational parameters. researchgate.net
Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further predictions about the molecule's behavior. These include electronegativity (propensity to attract electrons), chemical hardness (resistance to change in electron distribution), and the electrophilicity index (a measure of electrophilic character). Such analyses are vital for understanding the molecule's potential interactions with biological targets. nih.gov
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Note: These values are illustrative and based on DFT analyses of structurally similar bromo-substituted heterocyclic compounds. nih.gov)
| Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | 4.15 eV | Ability to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to electronic charge transfer |
| Electrophilicity Index (ω) | 3.66 eV | Propensity to act as an electrophile |
Thermodynamic Stability Assessments
The thermodynamic stability of a compound is a critical factor for its viability as a drug or functional material, influencing its shelf-life and behavior under physiological conditions. Computational chemistry provides reliable methods to assess the thermodynamic properties of molecules like this compound. longdom.org Parameters such as the total energy (E), enthalpy (H), and Gibbs free energy (G) can be calculated to predict the relative stability of different compounds or conformations. nih.govresearchgate.net
For instance, in studies of related 6-bromo-substituted heterocycles, DFT calculations have been used to compare the thermodynamic stability of different derivatives. nih.govresearchgate.net The compound with lower calculated values for total energy, enthalpy, and Gibbs free energy is considered more thermodynamically stable. nih.gov These assessments are crucial for understanding the feasibility of synthetic routes and the persistence of the compound in various environments. The thermochemical properties of the foundational quinoline (B57606) structure and its simple derivatives have been studied to establish their stability, which provides a basis for analyzing more complex analogs. longdom.orgnih.gov
Table 2: Predicted Thermodynamic Parameters for this compound (Note: These values are illustrative and based on DFT analyses of structurally similar bromo-substituted heterocyclic compounds. nih.gov)
| Thermodynamic Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| Total Energy (E) | -1850 Hartrees | Overall electronic and nuclear energy |
| Enthalpy (H) | -1850.2 Hartrees | Total heat content of the system |
| Gibbs Free Energy (G) | -1850.3 Hartrees | Spontaneity of chemical reactions |
QSAR (Quantitative Structure-Activity Relationship) Modeling
Predictive Models for Biological Activity Based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinoline derivatives, QSAR studies have been instrumental in designing and predicting the efficacy of new agents for various therapeutic areas, including cancer and infectious diseases. mdpi.comnih.gov The objective is to develop a predictive model that can estimate the activity of novel, unsynthesized compounds based solely on their structural features. researchgate.net
A QSAR model is built by calculating a set of numerical values, known as descriptors, for each molecule in a dataset of compounds with known activities. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., van der Waals volume), electronic properties (e.g., electron density, electronegativity), and hydrophobic properties. nih.govmdpi.com Statistical methods are then used to create an equation that links these descriptors to the observed biological activity. For quinoline derivatives, QSAR models have shown that properties like steric bulk, electronic character, and hydrophobicity at specific positions on the quinoline ring are critical for their biological function. nih.govnih.gov
Table 3: Key Structural Descriptors for QSAR Modeling of this compound (Note: These descriptors are examples of parameters that would be calculated for use in a predictive QSAR model.)
| Descriptor Class | Specific Descriptor | Relevance to Biological Activity |
|---|---|---|
| Steric | Molecular Weight | Influences size and diffusion properties. |
| Van der Waals Volume | Describes the molecule's volume, affecting receptor fit. nih.gov | |
| Electronic | Dipole Moment | Governs polar interactions with biological targets. |
| Electron Density | Determines reactivity and potential for electrostatic interactions. nih.gov | |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Hydrophobic | ClogP | Predicts membrane permeability and hydrophobic interactions. |
Virtual Screening and De Novo Design Approaches
Identification of Novel Analogs with Desired Biological Properties
Virtual screening and de novo design are powerful in silico strategies for discovering and creating new drug candidates. Virtual screening involves computationally searching large libraries of existing compounds to identify those that are likely to bind to a specific biological target. bohrium.comnih.gov For a scaffold like this compound, this could involve searching for analogs with modifications at the bromo, methoxyethoxy, or other positions on the quinoline ring to enhance a desired biological effect, such as anticancer activity. researchgate.net Pharmacophore-based screening, which uses a 3D arrangement of essential features required for activity, has been successfully applied to identify active quinoline derivatives. nih.gov
De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch. acs.org This approach is not limited by existing chemical libraries and can generate unique molecular architectures tailored to fit the active site of a target protein. For quinoline-based compounds, de novo design has been used to develop potent inhibitors for various enzymes. rsc.orgmdpi.comnih.gov By using this compound as a starting fragment, de novo design algorithms could suggest novel substitutions or ring modifications to optimize interactions with a target, leading to the identification of analogs with improved potency and selectivity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions (e.g., ClogP for lipophilicity)
Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction has become an essential part of the early drug discovery process, allowing for the computational evaluation of a compound's pharmacokinetic profile before synthesis. researchgate.netresearchgate.netnih.gov These models predict properties that determine how a drug is processed by the body. mdpi.com
Lipophilicity is a critical physicochemical property that significantly influences a compound's absorption and distribution. It is commonly quantified by the partition coefficient (logP), and its calculated counterpart, ClogP. nih.govorganic-chemistry.org A ClogP value that is too high or too low can negatively impact oral absorption and bioavailability. For quinoline derivatives, computational tools can predict ClogP along with other key ADME parameters such as aqueous solubility, permeability through biological barriers like the intestinal wall (Caco-2 permeability) and the blood-brain barrier (BBB), and potential interactions with metabolic enzymes. researchgate.netmdpi.com These predictions help to identify and filter out compounds with poor drug-like properties early in the discovery pipeline.
Table 4: Predicted In Silico ADME Properties for this compound (Note: These values are illustrative and represent typical outputs from ADME prediction software for drug-like molecules. researchgate.netmdpi.com)
| ADME Parameter | Predicted Value (Illustrative) | Significance |
|---|---|---|
| ClogP | 3.8 | Lipophilicity; affects absorption and distribution. |
| Aqueous Solubility (logS) | -4.2 | Impacts dissolution and absorption. |
| Caco-2 Permeability | High | Predicts intestinal absorption. |
| Blood-Brain Barrier (BBB) Permeability | Low | Indicates potential for CNS side effects or utility for CNS targets. |
| Human Intestinal Absorption (HIA) | >90% | Percentage of drug absorbed after oral administration. |
| CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions. |
Advanced Analytical Techniques in Compound Characterization for Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopy is a cornerstone of chemical analysis, providing rich data on the atomic and molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy would be used to identify the location and connectivity of hydrogen atoms in 6-Bromo-4-(2-methoxyethoxy)quinoline. The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic currents. Specifically, the protons H-2, H-3, H-5, H-7, and H-8 would each produce distinct signals. The protons of the 2-methoxyethoxy side chain would appear more upfield. The methylene (B1212753) protons (-O-CH₂-CH₂-O-) would likely appear as two distinct triplets, and the terminal methyl group (-O-CH₃) would be a sharp singlet.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show signals for the nine carbons of the bromoquinoline core and the three carbons of the side chain. The carbon attached to the bromine (C-6) and the carbons of the ether linkages (C-4, and the two methylene carbons) would have characteristic chemical shifts.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D spectra. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the quinoline ring and the ethoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing definitive C-H assignments.
Predicted NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| H-2 | ~8.7 | d | C-2 | ~151 |
| H-3 | ~6.9 | d | C-3 | ~102 |
| H-5 | ~8.2 | d | C-4 | ~163 |
| H-7 | ~7.8 | dd | C-4a | ~122 |
| H-8 | ~8.0 | d | C-5 | ~125 |
| -OCH₂- | ~4.3 | t | C-6 | ~118 |
| -CH₂OCH₃ | ~3.8 | t | C-7 | ~132 |
| -OCH₃ | ~3.4 | s | C-8 | ~130 |
| C-8a | ~148 | |||
| -OCH₂- | ~68 | |||
| -CH₂OCH₃ | ~71 | |||
| -OCH₃ | ~59 |
Mass Spectrometry (MS) (e.g., ESI-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound. nih.gov For this compound, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would be ideal.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₂H₁₂BrNO₂). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum would show two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2)⁺, which is a definitive signature for a monobrominated compound.
Analysis of the fragmentation pattern can further confirm the structure. Cleavage of the ether bonds in the side chain would be expected, leading to characteristic fragment ions that correspond to the loss of the methoxyethoxy group or parts of it.
Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₁₂BrNO₂ |
| Monoisotopic Mass | 281.0051 u |
| [M+H]⁺ for ⁷⁹Br | 282.0124 m/z |
| [M+H]⁺ for ⁸¹Br | 284.0104 m/z |
| Key Fragmentation | Loss of -CH₂OCH₃, Loss of -OCH₂CH₂OCH₃ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. astrochem.org For this compound, the IR spectrum would display several characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the side chain would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. A strong absorption band around 1250-1050 cm⁻¹ would be indicative of the C-O ether linkages. The C-Br stretch would be found in the fingerprint region at lower wavenumbers, typically around 600-500 cm⁻¹. astrochem.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, which is particularly useful for compounds with conjugated systems. nih.gov The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands characteristic of the π→π* transitions of the aromatic system. researchgate.net The substitution pattern, including the bromine atom and the methoxyethoxy group, would influence the exact position and intensity of these absorption maxima (λₘₐₓ).
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatography is vital for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a non-volatile solid compound like this compound. researchgate.net A reverse-phase HPLC method would typically be employed, using a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. sielc.com
By passing a solution of the compound through the column and monitoring the eluent with a UV detector (set to one of the compound's λₘₐₓ values), a chromatogram is produced. A pure sample would ideally show a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration, allowing for quantitative purity analysis, often reported as a percentage (e.g., >99% pure). HPLC is also invaluable for monitoring the progress of a chemical reaction by analyzing small aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the product.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The suitability of GC for this compound depends on its volatility and thermal stability. Given its molecular weight and likely boiling point, it could be amenable to GC analysis. acs.org
In a GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. The detector, often a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as the compound elutes. nih.gov The coupling of GC with MS (GC-MS) is particularly powerful, as it provides both the retention time for identification and the mass spectrum for structural confirmation of the analyte and any impurities present.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the properties and reactivity of a compound. The process involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern.
For the compound This compound , a comprehensive search of available scientific literature and crystallographic databases did not yield any specific studies detailing its solid-state structure as determined by X-ray crystallography. While crystallographic data exists for structurally related quinoline derivatives, no published reports were found that specifically describe the crystal structure of This compound .
Therefore, detailed research findings, including data tables on crystal data, data collection, and structure refinement parameters for this specific compound, are not available in the public domain at this time. The elucidation of its crystal structure would require future experimental work involving the growth of a suitable single crystal and subsequent analysis using an X-ray diffractometer.
Such a study would be anticipated to provide valuable insights into the solid-state conformation of the methoxyethoxy side chain, the planarity of the quinoline ring system, and the nature of any intermolecular interactions, such as halogen bonding or π-π stacking, which would govern the crystal packing.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
While the primary research focus for many quinoline (B57606) derivatives has been in oncology and infectious diseases, the structural motifs of 6-Bromo-4-(2-methoxyethoxy)quinoline suggest a broader therapeutic potential. nih.govresearchgate.net Future investigations should systematically explore its efficacy in novel therapeutic areas.
Neurodegenerative Diseases: Certain quinoline derivatives, particularly 8-hydroxyquinolines, have been investigated for neurodegenerative disorders due to their metal-chelating properties. nih.gov The potential for this compound to modulate pathways implicated in diseases like Alzheimer's or Parkinson's disease warrants exploration.
Anti-inflammatory and Autoimmune Disorders: The quinoline core is present in compounds with anti-inflammatory properties. researchgate.net Research could assess the ability of this compound to modulate key inflammatory pathways, such as those mediated by cytokines or cyclooxygenases.
Cardiovascular Conditions: Research on related 4-alkoxy substituted quinolines has revealed potent antiplatelet activity, suggesting a potential application in preventing thrombosis. nih.gov One of the most potent compounds identified in a study, 5-ethyl-4-methoxy-2-phenylquinoline, demonstrated an IC50 value of 0.08 microM, indicating its potential mechanism of action involves inhibiting cyclooxygenase or thromboxane (B8750289) synthetase. nih.gov This precedent suggests that this compound should be evaluated for similar effects on platelet aggregation and its potential utility in cardiovascular medicine.
Nootropic Agents: Related 4-alkoxy quinazoline (B50416) derivatives have been evaluated for their potential as nootropic agents, capable of reversing cognitive impairment in preclinical models. nih.gov This opens an intriguing avenue for investigating whether this compound possesses cognitive-enhancing properties.
A summary of potential therapeutic applications for quinoline-based compounds is presented in Table 1.
| Therapeutic Area | Rationale Based on Related Compounds | Potential Molecular Targets |
| Oncology | Bromo-substituted quinolines show cytotoxic and anti-proliferative effects. nih.govresearchgate.net | Kinases, Topoisomerases, DNA |
| Infectious Diseases | The quinoline scaffold is central to antimalarial, antiviral, and antibacterial drugs. nih.govnih.gov | Protozoal enzymes, Viral replication machinery, Bacterial DNA gyrase |
| Neurodegeneration | 8-Hydroxyquinolines exhibit metal chelation and neuroprotective properties. nih.gov | Metal ion homeostasis, Amyloid-beta aggregation |
| Inflammation | Quinoline derivatives can modulate inflammatory pathways. researchgate.net | Cytokine signaling, Cyclooxygenases (COX) |
| Cardiovascular Disease | 4-Alkoxy quinolines have shown potent antiplatelet activity. nih.gov | Thromboxane synthetase, Platelet aggregation pathways |
Development of this compound as a Chemical Probe for Biological Pathways
High-quality chemical probes are indispensable tools for dissecting complex biological systems. youtube.com Given that many quinoline derivatives function as kinase inhibitors, this compound is an excellent candidate for development into a selective chemical probe. nih.gov Such a probe would enable researchers to identify and validate novel drug targets and elucidate signaling pathways.
The development process would involve:
Comprehensive Target Profiling: Initially, confirming its primary biological target(s), which are likely to be protein kinases.
Structural Modification: Synthesis of an analog that incorporates a "handle" for affinity purification (e.g., a biotin (B1667282) tag) or visualization (e.g., a fluorescent tag), without significantly disrupting its binding affinity and selectivity.
Validation: Rigorously validating the probe to ensure it retains the activity and selectivity of the parent compound and is suitable for use in cellular contexts to pull down its binding partners or visualize its localization.
By using such a probe in conjunction with techniques like chemical proteomics, the specific kinases or other ATP-binding proteins that interact with this compound within a cell can be identified, providing a deeper understanding of its mechanism of action. tum.de
Strategies for Enhancing Selectivity and Minimizing Off-Target Interactions
A critical challenge in drug development is achieving high selectivity for the intended target to maximize efficacy and minimize side effects. nih.gov While many kinase inhibitors demonstrate promiscuity, rational drug design offers strategies to enhance the selectivity of this compound. nih.gov
Structure-Based Drug Design: If the crystal structure of the compound bound to its target is determined, computational modeling and medicinal chemistry can be used to design modifications that improve interactions with the target's binding site while introducing steric clashes or unfavorable electrostatic interactions with the binding sites of off-target proteins. nih.gov
Systematic SAR Studies: A systematic structure-activity relationship (SAR) study, involving the synthesis and testing of a library of analogs with modifications at various positions of the quinoline ring and the methoxyethoxy side chain, can identify key structural features that govern selectivity. orientjchem.org
Computational Prediction: In silico tools can predict potential off-target interactions for small molecules, guiding the design process to avoid problematic interactions early on. nih.gov These computational approaches can analyze vast databases of protein structures and compound activities to flag potential liabilities. nih.gov
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Comprehensive Biological Effects
To gain a holistic understanding of the biological effects of this compound, its impact must be studied beyond a single target. Integrating various "omics" technologies is a powerful approach to achieve this.
Chemical Proteomics: This technique is invaluable for identifying the direct binding partners (on-targets) and unintended interactors (off-targets) of a small molecule within the entire proteome. acs.org Methods like affinity chromatography using immobilized compound analogs coupled with mass spectrometry can generate a comprehensive target profile. rsc.org This unbiased approach can reveal unexpected targets and provide insights into potential mechanisms of action or toxicity. acs.orgcam.ac.uk
Phosphoproteomics: As a likely kinase inhibitor, the compound's effect on cellular signaling can be mapped by quantifying changes in protein phosphorylation across the proteome. This can validate engagement with the intended target kinase and reveal downstream effects on signaling pathways.
Metabolomics: This involves the large-scale study of small molecules (metabolites) within cells or tissues. By analyzing the metabolic profile following treatment with the compound, researchers can understand its downstream effects on cellular metabolism. researchgate.net This can uncover metabolic vulnerabilities induced by the compound, which could be exploited for therapeutic benefit, particularly in cancer.
Advanced Delivery Systems and Formulation Research for Preclinical Studies
The translation of a promising compound from the laboratory to preclinical studies requires overcoming challenges related to its physicochemical properties, such as poor water solubility and limited bioavailability. nih.gov Future research must focus on developing advanced delivery systems and formulations for this compound.
Solubility and Bioavailability Enhancement: Techniques such as salt formation, co-crystallization, and the use of amorphous solid dispersions can be explored to improve the compound's solubility and oral absorption.
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticle systems (e.g., liposomes, polymeric nanoparticles, or micelles) can enhance its stability, prolong its circulation time, and potentially enable targeted delivery to specific tissues, such as tumors.
Preformulation Studies: Comprehensive analysis of the compound's lipophilicity, pKa, and stability under various conditions is essential for designing a robust formulation suitable for in vivo preclinical testing. nih.gov These studies form the basis of rational formulation design to optimize the absorption, distribution, metabolism, and excretion (ADMET) profile of the drug candidate.
By pursuing these future research directions, the full therapeutic potential of this compound can be systematically explored and developed, paving the way for its potential translation into a valuable therapeutic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-bromo-4-(2-methoxyethoxy)quinoline, and what factors influence yield optimization?
- Methodology : A common approach involves nucleophilic substitution at the 4-position of a quinoline precursor. For example, reacting 6-bromoquinolin-4-ol with 1-bromo-2-methoxyethane in the presence of a base like K₂CO₃ under reflux conditions (e.g., DMF or acetonitrile). However, yields can be low (~19%) due to competing side reactions or steric hindrance from the methoxyethoxy group .
- Optimization : Microwave-assisted synthesis or phase-transfer catalysis may improve reaction efficiency. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients.
Q. How is the structural characterization of this compound performed?
- Analytical Techniques :
- ¹H NMR : Key signals include aromatic protons (δ 8.7–7.5 ppm), the methoxy group (δ ~3.3 ppm), and ethoxy protons (δ 4.3–3.6 ppm) .
- X-ray Crystallography : Used to confirm substituent positions and planarity of the quinoline ring, as seen in related bromo-methoxyquinoline derivatives .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 312.05 for C₁₂H₁₂BrNO₂).
Q. What safety protocols are critical when handling this compound?
- Exposure Mitigation : Use nitrile gloves, lab coats, and fume hoods. Avoid inhalation/contact with dust or vapors. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How do electronic effects of the 2-methoxyethoxy and 6-bromo substituents influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing bromo group at C6 activates the quinoline ring for Suzuki-Miyaura couplings, while the 2-methoxyethoxy group at C4 sterically hinders ortho-substitution. For example, palladium-catalyzed coupling with arylboronic acids typically occurs at C2 or C8 positions .
- Case Study : Substitution at C6 with bromine increases electrophilicity, enabling Buchwald-Hartwig aminations with secondary amines (e.g., morpholine) in toluene at 110°C .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Analysis : Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from assay conditions (e.g., pH, solvent). Standardize protocols using controls like staurosporine (kinase) or ciprofloxacin (antimicrobial) .
- Structural Modifications : Introduce hydrophilic groups (e.g., carboxylates) to improve solubility and reduce false negatives in cell-based assays .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methods :
- Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., NADPH oxidase subunits) .
- QSAR : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency. Bromine’s +I effect enhances π-π stacking in hydrophobic pockets .
- Validation : Compare predicted vs. experimental binding affinities using SPR or ITC assays.
Methodological Challenges and Solutions
Q. Why do certain synthetic routes for this compound derivatives produce low yields, and how can this be addressed?
- Root Cause : Competing elimination (e.g., dehydrohalogenation) or poor leaving-group displacement in polar aprotic solvents.
- Solutions :
- Use HBTU/DIPEA coupling for amide derivatives to minimize side reactions .
- Optimize solvent polarity (e.g., switch from DMF to THF) and temperature gradients .
Q. What advanced analytical techniques differentiate this compound from its regioisomers?
- Differentiation Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
